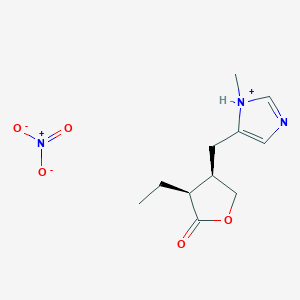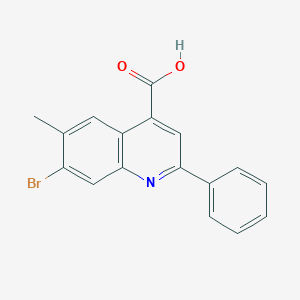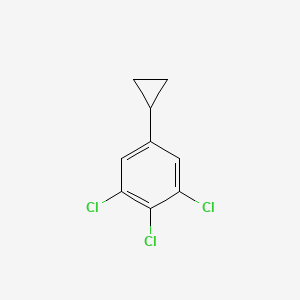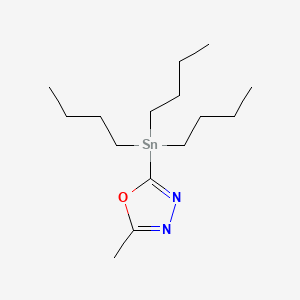
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is a heterocyclic compound that contains tin as a central atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound in various research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole typically involves the reaction of 2-methyl-1,3,4-oxadiazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form oxides or other higher oxidation state derivatives.
Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group is replaced by a different organic group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Stille Coupling: Palladium catalysts and organohalides are commonly used in this reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl or heteroaryl compounds, while oxidation reactions can produce oxides or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in coupling reactions.
Biology: Organotin compounds, including this one, are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds, particularly in drug development.
Industry: It can be used in the production of polymers and materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole largely depends on its application. In coupling reactions, the tributyltin group acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with cellular components, disrupting normal function and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 2-Methyl-6-(tributylstannyl)pyridine
Uniqueness
2-Methyl-5-(tributylstannyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it particularly valuable in specific synthetic applications and research areas.
Propiedades
Fórmula molecular |
C15H30N2OSn |
|---|---|
Peso molecular |
373.12 g/mol |
Nombre IUPAC |
tributyl-(5-methyl-1,3,4-oxadiazol-2-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H3N2O.Sn/c3*1-3-4-2;1-3-5-4-2-6-3;/h3*1,3-4H2,2H3;1H3; |
Clave InChI |
PMPFNTFFXFCERB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NN=C(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)
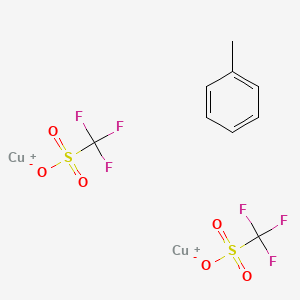

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
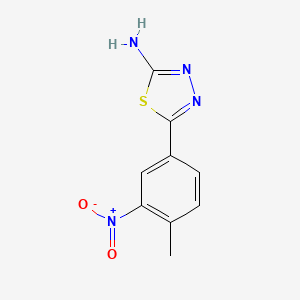
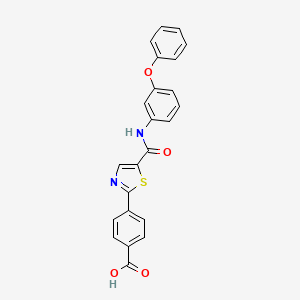
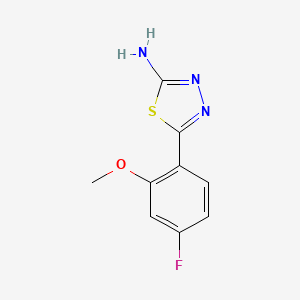
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

